(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a bicyclic compound that belongs to the class of azabicyclic amines. This compound is characterized by a nitrogen atom incorporated into a six-membered ring, which is further substituted with a benzyl group. Its structural configuration provides unique properties that make it of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods, including those that utilize catalytic processes and multi-step organic synthesis strategies. It is also related to other biologically active compounds, such as boceprevir, which highlight its relevance in pharmaceutical applications.
This compound falls under the category of azabicyclic compounds, specifically within the subclass of bicyclic amines. Its molecular structure contributes to its classification as a potential therapeutic agent due to its interactions with biological systems.
The synthesis of (1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves several steps:
Technical details regarding the specific conditions (temperature, pressure) and yields can vary based on the method employed and the scale of synthesis .
The molecular formula for (1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can be represented as follows:
The structure features a bicyclic framework with a nitrogen atom integrated into one of the rings, enhancing its potential for biological activity .
The compound's complexity rating is noted at 211, indicating its structural intricacy relative to other chemical entities .
(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can participate in several chemical reactions:
These reactions are essential for synthesizing derivatives with therapeutic applications .
The mechanism of action for (1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is not fully elucidated but is believed to involve:
Data from preliminary studies suggest its potential as a therapeutic agent in various conditions .
Relevant data indicate that these properties are crucial for its application in drug development .
(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has several potential applications in scientific research:
The versatility and unique structure make it an attractive target for further research and development in medicinal chemistry .
The construction of the strained bicyclo[3.1.0]hexane core, especially incorporating nitrogen at the bridgehead position, presents significant synthetic challenges. Recent advances in catalytic cyclopropanation strategies have enabled more efficient routes to these pharmacologically relevant scaffolds. Two predominant catalytic approaches have emerged: photoredox-mediated radical annulations and Lewis acid-catalyzed polar cycloadditions.
Photoredox catalysis leverages visible light to generate radical intermediates from aminocyclopropane precursors. Under optimized conditions using Ir[dF(CF~3~)ppy]~2~(dtbpy)PF~6~ (2 mol%) in DMSO, cyclopropylamines undergo single-electron oxidation to form distonic radical cations. These species engage in formal [3σ+2σ] cycloadditions with bicyclo[1.1.0]butanes (BCBs), yielding the azabicyclo[3.1.0]heptane core with the characteristic vicinal quaternary centers. This method achieves moderate to good yields (36–72%) and exhibits broad functional group tolerance, including halogens (F, Cl), CF~3~, and heteroaromatics (benzothiophene, benzofuran) [8].
Table 1: Catalytic Methods for Azabicyclo[3.1.0]hexane Core Synthesis
Catalytic System | Reaction Type | Key Advantages | Yield Range | Key Limitations |
---|---|---|---|---|
Ir Photoredox (DMSO) | Intermolecular [3σ+2σ] | Functional group tolerance; mild conditions | 36–72% | Moderate diastereoselectivity |
Co(OTf)~2~/PyIPI Ligand | Asymmetric (3+3) | High ee (>99%); congested quaternary centers | 80–99% | Requires bidentate BCB substrates |
Organic Photoredox (4DPAIPN) | (3+2) Annulation | Metal-free; high diastereoselectivity (dr >20:1) | 45–89% | Limited to fluorinated derivatives |
Complementary Lewis acid catalysis provides enhanced stereocontrol. Co(OTf)~2~ paired with tridentate PyIPI ligands (e.g., L~10~, L~12~) enables enantioselective formal (3+3) cycloadditions between BCBs and nitrones. This system overcomes significant background reactivity and achieves exceptional enantiomeric excess (>99% ee) by forming a well-defined chiral catalyst-substrate complex. The reaction proceeds via strain-release nucleophilic attack on the BCB, followed by intramolecular trapping, constructing the bicyclic framework with two congested quaternary carbons [7]. For non-fluorinated derivatives, organic photoredox catalysts like 4DPAIPN (E~1/2~ (P/P–) = –1.65 V) facilitate (3+2) annulations between cyclopropenes and cyclopropylanilines under blue LED irradiation. This metal-free approach achieves high diastereoselectivity (dr >20:1) for substrates with removable benzyl substituents [1].
Achieving the precise (1R,5S,6R) configuration in 3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine derivatives demands meticulous chiral environment design. Three strategies dominate: chiral Lewis acid complexes, organocatalysis, and ligand-accelerated catalysis.
Binaphthyl-derived bis(oxazoline) (BOX) ligands (e.g., L~4~) coordinated to Zn(OTf)~2~ provide initial stereochemical induction but deliver only moderate enantioselectivity (54% ee). Dramatic improvements occur with tridentate PyIPI ligands (L~9~–L~12~) bearing sterically hindered amide substituents. When paired with Co(OTf)~2~, these ligands enforce a rigid chiral pocket that controls the trajectory of nitrone addition to the BCB, achieving >99% ee for aliphatic nitrones. The N-aryl nitrones initially showed lower enantioselectivity (88% ee) due to competing background reactions, but optimization using bulkier PyIPI L~12~ restored high ee values [7].
Table 2: Factors Influencing Stereochemical Outcomes
Stereocontrol Strategy | Key Parameters | Achieved Stereoselectivity | Critical Insights |
---|---|---|---|
Co(OTf)~2~/PyIPI L~10~,L~12~ | Ligand amide sterics; metal coordination | 93% to >99% ee | Bulkier ligands suppress background reactions |
Cinchonidine squaramide | H-bonding; ion-pair interactions | dr >20:1; >93% ee | Solvent polarity critical for enantiofacial control |
Axial chiral BOX ligands | π-Stacking; conformational rigidity | Up to 54% ee (initial) | Limited by flexible BCB conformation |
Organocatalytic approaches offer metal-free alternatives. Cinchonidine-derived squaramide catalysts (10 mol%) facilitate asymmetric [3+2] cycloadditions between isatin-derived ketimines and (Z)‑α‑bromonitroalkenes in CH~2~Cl~2~. This system achieves excellent diastereoselectivity (dr >20:1) and enantioselectivity (>93% ee) through a network of hydrogen-bonding and ion-pair interactions that orient the cyclopropane ring formation. The N-benzyl group’s conformational flexibility necessitates precise catalyst control to avoid epimerization at the C6 amine position [5]. Crucially, solvent polarity significantly impacts stereoselectivity—nonpolar solvents enhance chiral induction by strengthening substrate-catalyst binding.
The synthesis of (1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine derivatives exemplifies the trade-offs between classical stepwise routes and modern catalytic cascade strategies. Key metrics include step economy, atom economy, stereochemical precision, and functional group tolerance.
Traditional linear synthesis requires 6–8 steps: diazo compound generation, metal-catalyzed cyclopropanation of allylic amines, chiral resolution, and amine deprotection/functionalization. This approach suffers from cumulative yields of 5–12% and requires multiple purification steps, generating significant solvent waste. Crucially, early-stage cyclopropanation often exhibits poor diastereoselectivity (<3:1 dr), necessitating costly chromatographic separations [2].
Table 3: Synthesis Route Performance Metrics
Synthetic Approach | Step Count | Overall Yield | Key Advantages | Significant Limitations |
---|---|---|---|---|
Multi-Step Organic Synthesis | 6–8 steps | 5–12% | Well-established; no specialized catalysts | Low atom economy; purification bottlenecks |
Photoredox [3σ+2σ] Cycloaddition | 1 step | 36–72% | Convergent; high functional group tolerance | Radical side reactions; moderate dr |
Asymmetric Lewis Acid Catalysis | 1 step | 80–99% | High ee (>99%); single diastereomer | Requires tailored bidentate BCB substrates |
Assembly Line Continuous Flow | 3 steps (1 pot) | 65–88% | No intermediate isolation; scalability | Equipment-intensive; optimization overhead |
In contrast, photoredox-mediated [3σ+2σ] cycloadditions assemble the core in a single step from BCBs and cyclopropylamines. This convergent approach improves atom economy by 25–40% and achieves yields of 36–72% without intermediate isolation. However, radical-mediated processes occasionally suffer from unproductive side reactions (e.g., hydrogen-atom transfer), reducing diastereoselectivity. For pharmaceutical applications requiring enantiopure material, asymmetric Lewis acid catalysis provides superior stereocontrol. The Co(OTf)~2~/L~12~ system delivers >99% ee and near-quantitative yields but requires BCBs with bidentate coordinating groups (e.g., acyl imidazoles), adding complexity to substrate preparation [7] [8].
Emerging "assembly line" continuous flow systems integrate 3–5 transformations in a single reactor. These systems link cyclopropene synthesis, photoredox cycloaddition, and catalytic hydrogenation in a telescoped sequence, achieving 65–88% overall yield with residence times under 30 minutes. This approach eliminates intermediate purification and enhances reproducibility but requires precise flow rate optimization to suppress epimerization at the C6 chiral center [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1